N-(2,6-dibromo-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
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Overview
Description
N-(2,6-dibromo-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Properties
- N-(2,6-dibromo-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide and similar compounds have been explored for their antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, which may have potential applications in developing new antimicrobial agents (Patel & Barat, 2010), (Limban et al., 2011), (Desai et al., 2011).
Anticonvulsant Activities
- This compound has also been evaluated for its anticonvulsant properties. Specific derivatives have shown promise in preclinical models, suggesting potential for further exploration in anticonvulsant drug development (Lepage et al., 1992).
Antiviral Properties
- Some derivatives of this compound have been investigated for their potential antiviral activities. These studies found that specific electron-withdrawing group substituted analogues showed promising antiviral effects, indicating a potential area for further research and drug development (Ali et al., 2007).
Anticancer Activities
- Research has also extended into the anticancer potential of related compounds. Some synthesized derivatives demonstrated moderate to excellent activity against various cancer cell lines, highlighting another area of interest for this class of compounds (Ravinaik et al., 2021).
Properties
Molecular Formula |
C18H12Br2Cl2N2O2 |
---|---|
Molecular Weight |
519 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H12Br2Cl2N2O2/c1-8-6-10(19)16(11(20)7-8)23-18(25)14-9(2)26-24-17(14)15-12(21)4-3-5-13(15)22/h3-7H,1-2H3,(H,23,25) |
InChI Key |
UEQJYROUYRYTFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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